molecular formula C5H7NO3 B1146105 5-Oxo-L-proline-d5 CAS No. 1086136-22-2

5-Oxo-L-proline-d5

Cat. No.: B1146105
CAS No.: 1086136-22-2
M. Wt: 134.14 g/mol
InChI Key: ODHCTXKNWHHXJC-NKXUJHECSA-N
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Description

5-Oxo-L-proline-d5, also known as 5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound. It is a derivative of L-proline, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference material and in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-L-proline-d5 involves the deuteration of L-proline. The process typically includes the following steps:

    Deuteration of L-proline: L-proline is subjected to a deuterium exchange reaction using deuterium oxide (D2O) as the deuterium source. This reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Cyclization: The deuterated L-proline undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-proline-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-Oxo-L-proline-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-L-proline-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. It helps in tracking the metabolic fate of proline and its derivatives. The compound is converted to glutamate by the enzyme 5-oxoprolinase, which is coupled with the hydrolysis of ATP to ADP and inorganic phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This isotopic labeling provides distinct advantages in analytical techniques such as NMR and mass spectrometry, allowing for precise tracking and quantification .

Properties

CAS No.

1086136-22-2

Molecular Formula

C5H7NO3

Molecular Weight

134.14 g/mol

IUPAC Name

(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D2,3D

InChI Key

ODHCTXKNWHHXJC-NKXUJHECSA-N

SMILES

C1CC(=O)NC1C(=O)O

Isomeric SMILES

[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)O

Synonyms

L-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid;  Pyrrolidinonecarboxylic Acid-d5;  L-Pyroglutamic acid-d5;  5-Oxo-DL-proline-d5;  H-L-Pyr-OH-d5;  5-Oxo-L-proline-2,3,3,4,4-d5; 

Origin of Product

United States

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